利伐他汀

描述

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase. It is a natural product that was first isolated from the actinobacterium Streptomyces toxytricini . The popular antiobesity drug orlistat (trade names Xenical and alli) is a saturated derivative of lipstatin .

Synthesis Analysis

Lipstatin was originally isolated from the fermentation broth of Streptomyces toxytricini . A high-performance liquid chromatography coupled with electrospray ionization–quadrupole time-of-flight–mass spectrometry (HPLC–ESI–Q-TOF–MS) method was established for rapid separation and identification of multiple constituents in the fermentation broth of Streptomyces toxytricini . A six-gene operon (lst) was identified that was essential for the biosynthesis of lipstatin .Molecular Structure Analysis

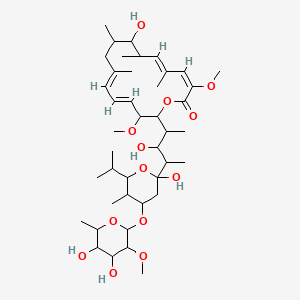

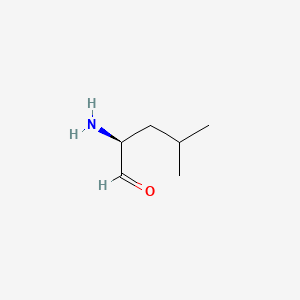

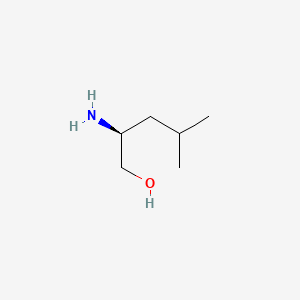

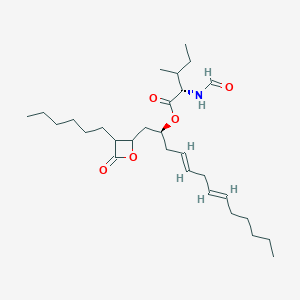

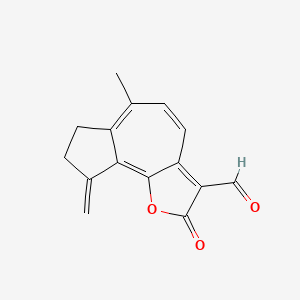

Lipstatin is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The molecular formula of Lipstatin is C29H49NO5 .Physical And Chemical Properties Analysis

The molecular weight of Lipstatin is 491.7 g/mol . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .科学研究应用

Lipstatin as an Anti-Obesity Drug

Lipstatin is a natural inhibitor of pancreatic lipase and is used as an anti-obesity drug . It has the potential to inhibit the activity of pancreatic lipase with high specificity .

Lipstatin in the Production of Tetrahydrolipstatin (THL)

Lipstatin is the key intermediate for the preparation of tetrahydrolipstatin (THL, Orlistat), which is a drug designed for the prophylaxis and treatment of diseases associated with obesity . The β-lactone structure of lipstatin probably accounts for the irreversible lipase inhibition by covalent modification of the serine residue of its catalytic triad .

Lipstatin in the Study of Biosynthesis

The biosynthetic studies elucidated that the carbon skeleton of lipstatin molecule is biosynthesized via Claisen condensation of two fatty acid precursors . Acyl-CoA carboxylases are involved in important metabolic pathways by providing key extender units for the biosynthesis of fatty acids and polyketide natural products through a carboxylation reaction .

Lipstatin in the Production of Lipstatin Analogs

Several lipstatin analogs are also produced in the fermentation process . Based on the systematic investigation of lipstatin fragmentation pathways, 7 lipstatin analogs were identified as hydroxylipstatin, dehydrolipstatin, seco-lipstatin, desmethyllipstatin, methyllipstatin, and dihydrolipstatin .

Lipstatin in the Study of Fermentation Broth

Lipstatin was originally isolated from the fermentation broth of Streptomyces toxytricini . A high-performance liquid chromatography coupled with electrospray ionization–quadrupole time-of-flight–mass spectrometry (HPLC–ESI–Q-TOF–MS) method was established for rapid separation and identification of multiple constituents in the fermentation broth of Streptomyces toxytricini .

Lipstatin in Strain Improvement for High Yield

Chemical mutagenesis was performed with different concentrations of N-methyl-N′-nitro-N-nitrosoguanidine (NTG) for strain improvement to obtain a high yield of lipstatin . Nearly 5 times increase in the production of lipstatin was achieved through NTG mutation and bioreactor-controlled conditions .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lipstatin involves several steps including esterification, reduction, and acylation reactions.", "Starting Materials": [ "Orlistat", "Ethyl chloroformate", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Orlistat is first reacted with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester.", "The ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then acylated using acetic anhydride in the presence of hydrochloric acid to form the acetyl derivative.", "The acetyl derivative is then treated with sodium hydroxide to form the sodium salt of the corresponding carboxylic acid.", "The carboxylic acid is then esterified using methanol in the presence of hydrochloric acid to form the methyl ester.", "The methyl ester is then treated with chloroform in the presence of a base to form the final product, Lipstatin." ] } | |

CAS 编号 |

96829-59-3 |

产品名称 |

Lipstatin |

分子式 |

C29H49NO5 |

分子量 |

491.7 g/mol |

IUPAC 名称 |

[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate |

InChI |

InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1 |

InChI 键 |

OQMAKWGYQLJJIA-AKFWTAMJSA-N |

手性 SMILES |

CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O |

SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

规范 SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lipstatin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)